3-{4-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperazin-1-yl}-1,2-benzothiazole
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Overview
Description
3-{4-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperazin-1-yl}-1,2-benzothiazole is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothiazole core, which is a fused ring system containing both benzene and thiazole rings, and is substituted with a piperazine ring linked to a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperazin-1-yl}-1,2-benzothiazole typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like toluene and reagents such as activated carbon for purification .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
3-{4-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperazin-1-yl}-1,2-benzothiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the benzothiazole core.
Scientific Research Applications
3-{4-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperazin-1-yl}-1,2-benzothiazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: It is being investigated for its therapeutic potential in treating various diseases.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-{4-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperazin-1-yl}-1,2-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in inhibiting microbial growth and cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,2-Benzothiazole derivatives: These compounds share the benzothiazole core but differ in their substituents.
Piperazine derivatives: These compounds contain the piperazine ring and exhibit similar pharmacological properties.
Pyrazole derivatives: These compounds feature the pyrazole ring and are known for their diverse biological activities.
Uniqueness
What sets 3-{4-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperazin-1-yl}-1,2-benzothiazole apart is its unique combination of the benzothiazole, piperazine, and pyrazole moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H21N5S |
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Molecular Weight |
327.4 g/mol |
IUPAC Name |
3-[4-[2-(4-methylpyrazol-1-yl)ethyl]piperazin-1-yl]-1,2-benzothiazole |
InChI |
InChI=1S/C17H21N5S/c1-14-12-18-22(13-14)11-8-20-6-9-21(10-7-20)17-15-4-2-3-5-16(15)23-19-17/h2-5,12-13H,6-11H2,1H3 |
InChI Key |
RYHRFPWCAYZQSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)CCN2CCN(CC2)C3=NSC4=CC=CC=C43 |
Origin of Product |
United States |
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